6-(2,4-Dimethylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
Scientific Research Applications
Catalytic Activity in Polymerization
Small heterocyclic ligands, similar to the structure of 6-(2,4-Dimethylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione, have been studied for their ability to improve the copper-catalyzed oxidative coupling of phenols, leading to high-performance engineering plastics like Poly(2,6-dimethyl-1,4-phenylene ether) (PPE). These compounds serve as highly active catalyst precursor compounds, with variations in the substituents on the heterocyclic ring affecting catalytic activity by modulating ligand basicity and steric hindrance (Gamez et al., 2001).
Luminescence Sensing
Derivatives of dimethylphenyl imidazole dicarboxylate, related to the chemical structure , have been utilized in the synthesis of lanthanide(III)-organic frameworks. These frameworks demonstrate selective sensitivity to benzaldehyde-based derivatives, showcasing potential applications in fluorescence sensing due to their characteristic sharp emission bands (Shi et al., 2015).
Kinase Inhibition
Imidazo[4,5-h]isoquinolin-7,9-dione derivatives, which share a structural motif with the compound of interest, have been identified as competitive inhibitors for kinases such as lck. This discovery highlights the potential of such compounds in therapeutic applications, particularly in modulating kinase activity for disease treatment (Snow et al., 2002).
Antiviral and Antihypertensive Activity
Compounds structurally related to this compound have been explored for their antiviral and antihypertensive activities. The synthesis and biological evaluation of such compounds provide insights into their potential medical applications, specifically in addressing viral infections and hypertension (Nilov et al., 1995).
Mechanism of Action
The mechanism of action of imidazole derivatives can vary widely depending on their structure and the target they interact with. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(2,4-dimethylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-14-10-11-17(15(2)12-14)28-18(16-8-6-5-7-9-16)13-27-19-20(24-22(27)28)25(3)23(30)26(4)21(19)29/h5-13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFJNLWVYUKVFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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